molecular formula C12H9BrN2O5S B15298212 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B15298212
M. Wt: 373.18 g/mol
InChI Key: SUAXPGDUFICLOO-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a piperidinyl group, and a benzothiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves multi-step organic reactionsThe final step involves the formation of the benzothiazole ring under controlled conditions, often requiring the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H9BrN2O5S

Molecular Weight

373.18 g/mol

IUPAC Name

3-(5-bromo-1,1,3-trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H9BrN2O5S/c13-6-1-3-9-7(5-6)12(18)15(21(9,19)20)8-2-4-10(16)14-11(8)17/h1,3,5,8H,2,4H2,(H,14,16,17)

InChI Key

SUAXPGDUFICLOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(S2(=O)=O)C=CC(=C3)Br

Origin of Product

United States

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